Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
Overview
Description
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, also known as Potassium Trifluoroborate, is a highly versatile compound and a key reagent in organic and inorganic chemistry. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Potassium Trifluoroborate involves several methods. One of the common methods is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid . These methods are widely functional group tolerant and applicable to the synthesis of a broad range of aryltrifluoroborates .Scientific Research Applications
Synthesis and Chemical Transformations
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate and related compounds are primarily used in synthetic chemistry for the synthesis of complex molecules. For instance, 4-chloro derivatives of heterocyclic compounds have been converted into their methyl-s-triazine counterparts using potassium amide in liquid ammonia, showcasing the reactivity of chloro and morpholino groups in such transformations (Plas, Zuurdeeg, & Meeteren, 2010). Similarly, the reaction of potassium salts with chloro-pentanedione has led to the synthesis of substituted aminodithiocarbamates, demonstrating the versatility of potassium salts in nucleophilic substitution reactions (D'amico, Bollinger, & Freeman, 1986).
Catalysis and Reaction Mechanisms
Potassium salts, including those related to the compound , have been utilized in catalytic processes to facilitate various organic transformations. For example, potassium trifluoromethyltrimethoxyborate has been used as a source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions, highlighting the potential of potassium salts in catalytic synthesis (Knauber, Arikan, Röschenthaler, & Goossen, 2011). Furthermore, complexes of N-thiophosphorylthioureas with copper(I) have been studied, where potassium salts play a crucial role in the formation of mononuclear and polynuclear complexes, indicating their importance in coordination chemistry and the study of metal-ligand interactions (Sokolov et al., 2007).
Material Science and Functional Materials
In the field of material science, potassium salts related to "Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate" have been employed in the synthesis of organotrifluoroborates, which are significant for the development of new materials and functional groups (Molander & Ham, 2006). These compounds find applications in various areas, including drug design, polymer chemistry, and as intermediates in organic synthesis.
Analytical and Biochemical Applications
The compound and its derivatives have also been explored in analytical chemistry for the development of methods to determine active pharmaceutical ingredients, showcasing their role in pharmaceutical analysis and quality control (Shcherbyna et al., 2019).
properties
IUPAC Name |
potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGCOKTOFVSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClF3KN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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